molecular formula C22H19F2N3O3S B2829880 2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide CAS No. 899941-14-1

2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide

Cat. No. B2829880
CAS RN: 899941-14-1
M. Wt: 443.47
InChI Key: UCJPYLQDRFVGSA-UHFFFAOYSA-N
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Description

The compound “2-[(3-butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide” is a complex organic molecule. Its molecular formula is C22H19F2N3O3S, with an average mass of 443.466 Da .

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold, present in our compound, serves as the central core of tropane alkaloids. These natural products exhibit a wide range of interesting biological activities, including anticholinergic, analgesic, and psychotropic effects. Researchers have directed significant efforts toward stereoselective synthesis of this basic structure. Notably, some methodologies achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes starting from achiral tropinone derivatives .

Oxa-Michael Reactions

The compound’s structure contains an oxa-Michael acceptor motif. Oxa-Michael reactions (also known as oxo-Michael or oxy-Michael reactions) involve the addition of nucleophiles to α,β-unsaturated carbonyl compounds. These reactions have gained prominence in organic synthesis due to their versatility. Researchers have harnessed oxa-Michael reactions for the total synthesis of complex natural products. By exploiting the reactivity of the oxa-Michael moiety, chemists can create intricate molecular architectures .

Catalysis

The presence of both sulfur and fluorine atoms suggests potential catalytic applications. Researchers can explore the compound as a ligand for transition metal catalysts or as a co-catalyst in various transformations. Its unique stereochemistry may influence selectivity in catalytic processes.

Future Directions

The future directions for research on this compound could include detailed studies of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activity could be explored further, potentially leading to the development of new therapeutic agents .

properties

IUPAC Name

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O3S/c1-2-3-10-27-21(29)20-19(14-6-4-5-7-17(14)30-20)26-22(27)31-12-18(28)25-13-8-9-15(23)16(24)11-13/h4-9,11H,2-3,10,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJPYLQDRFVGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide

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